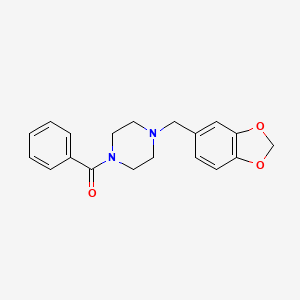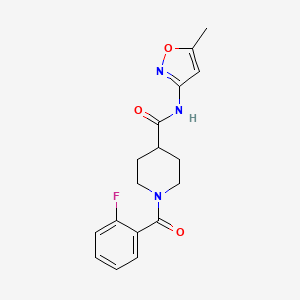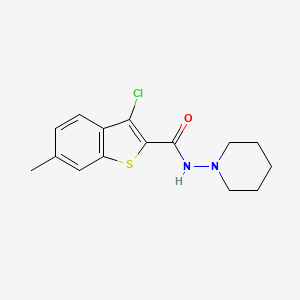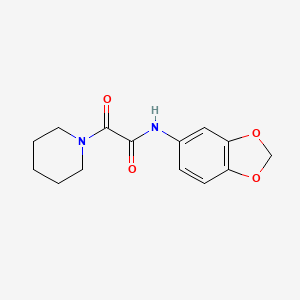![molecular formula C18H22N2O B4741370 4-[(4-benzyl-1-piperazinyl)methyl]phenol](/img/structure/B4741370.png)
4-[(4-benzyl-1-piperazinyl)methyl]phenol
Vue d'ensemble
Description
4-[(4-benzyl-1-piperazinyl)methyl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as piperazine derivative and is a member of the phenol family. It has shown promising results in various studies related to its therapeutic properties.
Applications De Recherche Scientifique
The piperazine derivative has been studied for its potential therapeutic applications in various fields. It has shown promising results in the treatment of neurological disorders such as depression, anxiety, and schizophrenia. It has also been studied for its potential use in the treatment of cancer and infectious diseases. The compound has been shown to have a high affinity for certain receptors in the brain and has been studied for its potential use as a ligand for these receptors.
Mécanisme D'action
The mechanism of action of 4-[(4-benzyl-1-piperazinyl)methyl]phenol is not fully understood. However, it has been suggested that the compound acts as an agonist or antagonist for certain receptors in the brain, which are involved in various physiological and biochemical processes. The compound has been shown to have a high affinity for serotonin and dopamine receptors, which are involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
The piperazine derivative has been shown to have various biochemical and physiological effects. It has been reported to increase the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It has also been shown to have anxiolytic and antidepressant effects. The compound has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
The piperazine derivative has several advantages in lab experiments. It has a high affinity for certain receptors in the brain, which makes it a useful tool for studying the mechanism of action of these receptors. The compound is also relatively easy to synthesize, which makes it more accessible for lab experiments. However, there are limitations to the use of this compound in lab experiments. The compound has shown some toxicity in certain studies, which may limit its use in certain experiments.
Orientations Futures
There are several future directions related to the study of 4-[(4-benzyl-1-piperazinyl)methyl]phenol. One direction is to further study the mechanism of action of the compound and its potential use as a ligand for certain receptors in the brain. Another direction is to explore the potential therapeutic applications of the compound in the treatment of various neurological disorders and infectious diseases. Additionally, further studies are needed to determine the toxicity and safety of the compound for human use.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies related to its potential therapeutic applications. The compound has a high affinity for certain receptors in the brain and has been studied for its potential use in the treatment of various neurological disorders and infectious diseases. Further studies are needed to determine the mechanism of action, toxicity, and safety of the compound for human use.
Propriétés
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c21-18-8-6-17(7-9-18)15-20-12-10-19(11-13-20)14-16-4-2-1-3-5-16/h1-9,21H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMWBZBPALRJBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 3-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4741300.png)

![1-[bis(4-fluorophenyl)methyl]-4-propionylpiperazine](/img/structure/B4741323.png)

![methyl 2-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4741336.png)
![3-(2-ethoxyethoxy)-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B4741341.png)
![2-[4-bromo-2-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4741347.png)
![6-(3-chloro-4-fluorophenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4741350.png)

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4741363.png)

![1-[(4-fluorophenyl)sulfonyl]-N-(3-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4741387.png)